2-Methylbenzothiazole
2-Methylbenzothiazole
2-Methylbenzothiazole can be synthesized by the Cu-catalyzed, base-free C-S coupling using conventional and microwave heating methods.
2-Methylbenzothiazole, also known as spirotrypan, belongs to the class of organic compounds known as benzothiazoles. These are organic compounds containing a benzene fused to a thiazole ring (a five-membered ring with four carbon atoms, one nitrogen atom and one sulfur atom). 2-Methylbenzothiazole exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-methylbenzothiazole is primarily located in the membrane (predicted from logP). Outside of the human body, 2-methylbenzothiazole can be found in tea. This makes 2-methylbenzothiazole a potential biomarker for the consumption of this food product.
2-Methylbenzothiazole, also known as spirotrypan, belongs to the class of organic compounds known as benzothiazoles. These are organic compounds containing a benzene fused to a thiazole ring (a five-membered ring with four carbon atoms, one nitrogen atom and one sulfur atom). 2-Methylbenzothiazole exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-methylbenzothiazole is primarily located in the membrane (predicted from logP). Outside of the human body, 2-methylbenzothiazole can be found in tea. This makes 2-methylbenzothiazole a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
120-75-2
VCID:
VC21036290
InChI:
InChI=1S/C8H7NS/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3
SMILES:
CC1=NC2=CC=CC=C2S1
Molecular Formula:
C8H7NS
Molecular Weight:
149.21 g/mol
2-Methylbenzothiazole
CAS No.: 120-75-2
Cat. No.: VC21036290
Molecular Formula: C8H7NS
Molecular Weight: 149.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Methylbenzothiazole can be synthesized by the Cu-catalyzed, base-free C-S coupling using conventional and microwave heating methods. 2-Methylbenzothiazole, also known as spirotrypan, belongs to the class of organic compounds known as benzothiazoles. These are organic compounds containing a benzene fused to a thiazole ring (a five-membered ring with four carbon atoms, one nitrogen atom and one sulfur atom). 2-Methylbenzothiazole exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-methylbenzothiazole is primarily located in the membrane (predicted from logP). Outside of the human body, 2-methylbenzothiazole can be found in tea. This makes 2-methylbenzothiazole a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 120-75-2 |
| Molecular Formula | C8H7NS |
| Molecular Weight | 149.21 g/mol |
| IUPAC Name | 2-methyl-1,3-benzothiazole |
| Standard InChI | InChI=1S/C8H7NS/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3 |
| Standard InChI Key | DXYYSGDWQCSKKO-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2S1 |
| Canonical SMILES | CC1=NC2=CC=CC=C2S1 |
| Boiling Point | 238.0 °C |
| Melting Point | 14.0 °C 14°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator